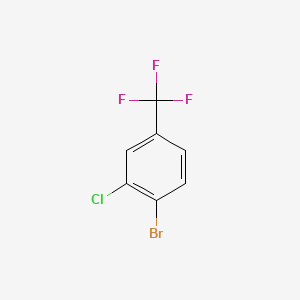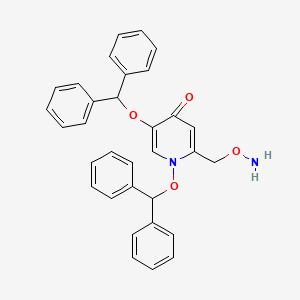
2-((Aminooxy)methyl)-1,5-bis(benzhydryloxy)pyridin-4(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Aminooxy)methyl)-1,5-bis(benzhydryloxy)pyridin-4(1h)-one is a complex organic compound with a unique structure that includes a pyridin-4-one core substituted with aminooxymethyl and dibenzhydryloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Aminooxy)methyl)-1,5-bis(benzhydryloxy)pyridin-4(1h)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridin-4-one core, followed by the introduction of the aminooxymethyl group through nucleophilic substitution reactions. The dibenzhydryloxy groups are then added via etherification reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((Aminooxy)methyl)-1,5-bis(benzhydryloxy)pyridin-4(1h)-one can undergo various chemical reactions, including:
Oxidation: The aminooxymethyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: The pyridin-4-one core can be reduced to form dihydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminooxymethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of substituted pyridin-4-one derivatives.
Scientific Research Applications
2-((Aminooxy)methyl)-1,5-bis(benzhydryloxy)pyridin-4(1h)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((Aminooxy)methyl)-1,5-bis(benzhydryloxy)pyridin-4(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminooxymethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The dibenzhydryloxy groups may enhance the compound’s binding affinity and specificity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminooxymethyl)-1,5-diphenyloxypyridin-4-one
- 2-(Aminooxymethyl)-1,5-dibenzhydryloxybenzene
- 2-(Aminooxymethyl)-1,5-dibenzhydryloxypyrrole
Uniqueness
2-((Aminooxy)methyl)-1,5-bis(benzhydryloxy)pyridin-4(1h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyridin-4-one core with aminooxymethyl and dibenzhydryloxy groups provides a versatile scaffold for further functionalization and application in various research fields.
Properties
Molecular Formula |
C32H28N2O4 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
2-(aminooxymethyl)-1,5-dibenzhydryloxypyridin-4-one |
InChI |
InChI=1S/C32H28N2O4/c33-36-23-28-21-29(35)30(37-31(24-13-5-1-6-14-24)25-15-7-2-8-16-25)22-34(28)38-32(26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-22,31-32H,23,33H2 |
InChI Key |
TVGGYDWPNORBJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CN(C(=CC3=O)CON)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


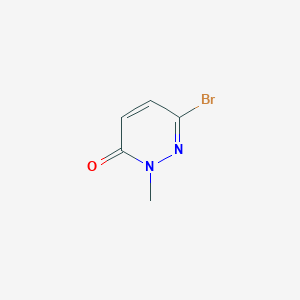
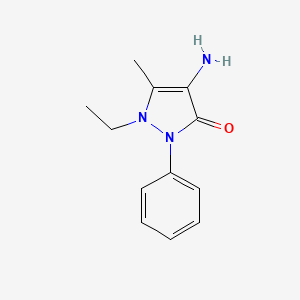
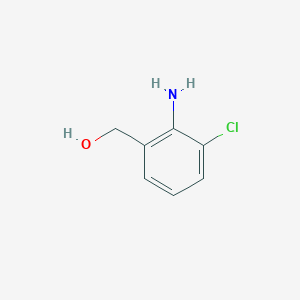
![1-Thia-4-azaspiro[4.5]decane](/img/structure/B1283944.png)

![2-Cyano-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1283950.png)
![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid](/img/structure/B1283951.png)

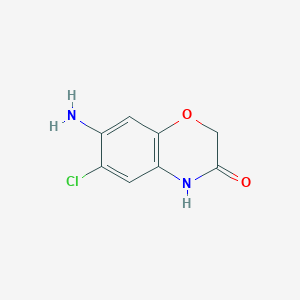
![1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1283964.png)
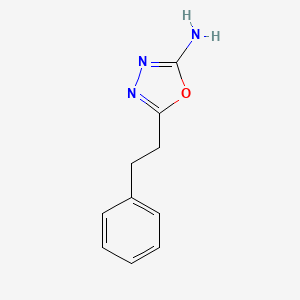
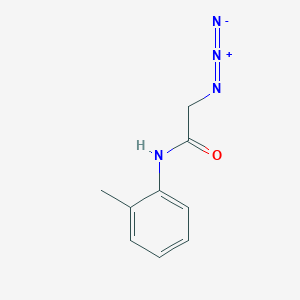
![1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1283970.png)
